molecular formula C17H25N5O B10833052 4-[[2-(Butylamino)-5-pyridin-2-ylpyrimidin-4-yl]amino]butan-1-ol

4-[[2-(Butylamino)-5-pyridin-2-ylpyrimidin-4-yl]amino]butan-1-ol

Cat. No.: B10833052
M. Wt: 315.4 g/mol
InChI Key: KKAICBOHJLVDCE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

BDBM50444058 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen, halogens, and water.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a model compound in the study of organic reactions and mechanisms.

    Biology: It has been investigated for its interactions with biological targets, including enzymes and receptors.

    Medicine: It is being explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It may have applications in the development of new materials and chemical processes.

Comparison with Similar Compounds

BDBM50444058 can be compared with other similar compounds, such as:

  • CHEMBL3092769
  • SCHEMBL16435582

These compounds share structural similarities with BDBM50444058 but may differ in their specific biological activities and applications. The uniqueness of BDBM50444058 lies in its specific interactions with certain molecular targets and its potential therapeutic applications .

Properties

Molecular Formula

C17H25N5O

Molecular Weight

315.4 g/mol

IUPAC Name

4-[[2-(butylamino)-5-pyridin-2-ylpyrimidin-4-yl]amino]butan-1-ol

InChI

InChI=1S/C17H25N5O/c1-2-3-9-20-17-21-13-14(15-8-4-5-10-18-15)16(22-17)19-11-6-7-12-23/h4-5,8,10,13,23H,2-3,6-7,9,11-12H2,1H3,(H2,19,20,21,22)

InChI Key

KKAICBOHJLVDCE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=C(C(=N1)NCCCCO)C2=CC=CC=N2

Origin of Product

United States

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